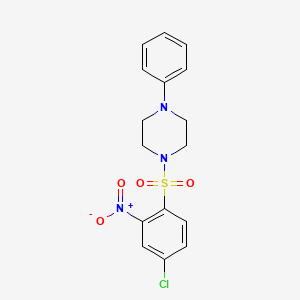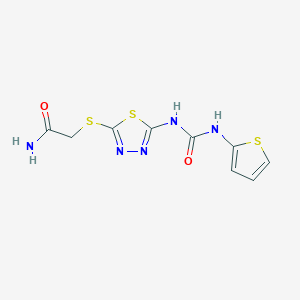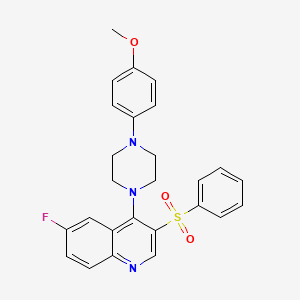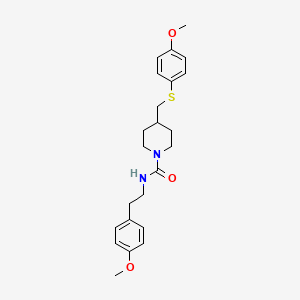![molecular formula C18H23F2NO3 B2519721 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one CAS No. 2176069-87-5](/img/structure/B2519721.png)
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a solid compound . It’s sold by Sigma-Aldrich and is used by researchers in various fields .
Molecular Structure Analysis
The SMILES string for this compound isFC1 (CC12CCNCC2)F.Cl . This represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Heterospirocyclic Compound Synthesis
A study by Suter et al. (2000) demonstrates the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons, showcasing the potential of spirocyclic compounds in peptide synthesis. This compound was utilized to prepare complex peptides, indicating its value in synthetic organic chemistry (Suter, Stoykova, Linden, & Heimgartner, 2000).
Corrosion Inhibition
Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. This study underscores the significance of spirocyclic compounds as corrosion inhibitors, contributing to the development of more effective and environmentally friendly corrosion prevention strategies (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Thermoset Shrinkage Reduction
González et al. (2006) investigated the use of spirocyclic compounds in reducing the shrinkage of thermosets through cationic curing, highlighting the material science application of these compounds in improving the properties of polymer materials (González, Ramis, Salla, Mantecon, & Serra, 2006).
Fluorinated Compound Formation
Kovtonyuk et al. (2005) detailed the formation of fluorinated spirocyclic compounds, contributing to the field of fluorine chemistry. Their work indicates the potential of spirocyclic structures in creating compounds with unique properties for various applications, including pharmaceuticals and agrochemicals (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).
Novel Spirocyclic Azetidines
Guerot et al. (2011) synthesized novel spirocyclic azetidines, demonstrating the versatility of spirocyclic compounds in drug discovery and development. These compounds could serve as building blocks for the synthesis of complex molecules with potential therapeutic applications (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Anticonvulsant Activity
Obniska, Kamiński, and Tatarczyńska (2006) explored the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. This research highlights the potential of spirocyclic compounds in the development of new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Safety And Hazards
properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-23-14-5-3-13(15(11-14)24-2)4-6-16(22)21-9-7-17(8-10-21)12-18(17,19)20/h3,5,11H,4,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYDXSBAFJOKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)